Pentadecyl isocyanate
Overview
Description
Pentadecyl isocyanate is an organic compound characterized by the presence of a long alkyl chain (fifteen carbon atoms) attached to an isocyanate functional group (R−N=C=O). This compound is part of the broader class of isocyanates, which are known for their reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentadecyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: The most common method involves the reaction of pentadecylamine with phosgene (COCl₂) to produce this compound and hydrochloric acid (HCl). This reaction requires careful handling due to the toxic nature of phosgene.
Alternative Methods: Other methods include the use of oxalyl chloride as a safer alternative to phosgene, or the addition of isocyanic acid to alkenes.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale phosgenation processes with stringent safety measures to handle phosgene. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Pentadecyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes and with amines to form ureas.
Hydrolysis: Reacts with water to produce pentadecylamine and carbon dioxide.
Oxidation and Reduction: Can undergo oxidation to form carbamates and reduction to form amines.
Common Reagents and Conditions:
Alcohols and Amines: Commonly used in nucleophilic addition reactions.
Water: Used in hydrolysis reactions.
Catalysts: Such as copper(I) oxide and bis(oxazoline) ligands for specific reactions.
Major Products:
Urethanes and Ureas: Formed from reactions with alcohols and amines.
Pentadecylamine: Formed from hydrolysis.
Scientific Research Applications
Pentadecyl isocyanate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the preparation of various organic compounds, such as urethanes and ureas.
Drug Discovery: Employed in the synthesis of pharmaceutically relevant compounds.
Enzymatic Assays: Used to detect the activity of cellular enzymes, such as phospholipase A2.
Polymer Chemistry: Utilized in the production of polyurethanes and other polymers with specific properties.
Mechanism of Action
The mechanism of action of pentadecyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (R−N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity leads to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new compounds with desired properties.
Comparison with Similar Compounds
Pentadecyl isocyanate can be compared with other isocyanates such as:
Hexamethylene diisocyanate: Used in the production of polyurethanes with different mechanical properties.
Isophorone diisocyanate: Known for its use in high-performance coatings and adhesives.
Methylenediphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts specific hydrophobic properties and influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-isocyanatopentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16-18/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULTVDSPXGVYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560650 | |
Record name | 1-Isocyanatopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39633-51-7 | |
Record name | 1-Isocyanatopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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